molecular formula C22H19ClN6O3 B2445721 9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921884-38-0

9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2445721
CAS RN: 921884-38-0
M. Wt: 450.88
InChI Key: AMFNNICRHFYWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19ClN6O3 and its molecular weight is 450.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallographic Investigation : A study demonstrated the synthesis and structural confirmation via X-ray analysis of a triazolo-purine derivative, highlighting the methods for obtaining such compounds and their geometrical parameter prediction through semiempirical calculations (Yahyazadeh & Daneshmandi, 2013).

Biological Evaluation and Therapeutic Potential

  • Anticancer and Antimicrobial Activities : Research on novel fused triazolo-pyrrolo-purine derivatives showed significant in vitro anti-proliferative activity against various human cancer cell lines. These findings are complemented by molecular docking studies to understand the interaction with biological targets (Sucharitha et al., 2021).

  • Anticancer, Anti-HIV, and Antimicrobial Activity : Another study described the synthesis of triazolo and triazino purine derivatives, with some showing considerable in vitro anticancer, anti-HIV, and antimicrobial activities. These results suggest the potential for developing new therapeutic agents from this class of compounds (Ashour et al., 2012).

Chemical Properties and Interactions

  • Second Coordination Sphere in Metal Complexes : A study on divalent metal aquacomplexes with purine derivatives explored second-sphere interactions, revealing well-defined hydrogen bond networks. This research offers insights into the structural chemistry of metal-ligand interactions involving triazolo-purine analogs (Maldonado et al., 2009).

  • Adenosine A3 Receptor Ligands : Investigation into triazolopurines as ligands for human adenosine A3 receptors identified compounds with high affinities, offering a basis for the development of receptor-specific drugs. This research underscores the pharmacological relevance of triazolo-purine derivatives (Okamura et al., 2002).

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-5-4-6-15(23)11-13)21-25-24-18(29(19)21)14-7-9-16(32-3)10-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFNNICRHFYWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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